Technical Support Center: Optimization of Oral Dosage Forms for (+)-Dalbergiphenol

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Compound of Interest		
Compound Name:	(+)-Dalbergiphenol	
Cat. No.:	B1649410	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of oral dosage forms for **(+)-Dalbergiphenol**.

Frequently Asked Questions (FAQs)

- 1. What is (+)-Dalbergiphenol and why is its oral formulation challenging?
- (+)-Dalbergiphenol is a neoflavonoid, a type of phenolic compound, isolated from species of the Dalbergia genus, such as Dalbergia sissoo. Its chemical structure and properties, common to many polyphenols, suggest poor aqueous solubility, which can lead to low oral bioavailability. [1][2][3] The primary challenge is to enhance its dissolution and absorption in the gastrointestinal tract to achieve therapeutic efficacy.
- 2. What are the key physicochemical properties of **(+)-Dalbergiphenol** to consider for formulation development?

While extensive experimental data is not readily available, the following properties are crucial for formulation design. Researchers should consider determining these experimentally.



Property	Value/Predicted Value	Significance for Oral Formulation
Molecular Weight	270.32 g/mol [4]	Influences diffusion and membrane permeability.
Chemical Formula	C17H18O3[4]	
CAS Number	82358-44-9[4]	
Predicted logP	~3.5 - 4.5	Indicates high lipophilicity and likely low aqueous solubility. A logP between 1 and 5 is often targeted for oral absorption.[5]
Predicted pKa	~9.5 - 10.5 (phenolic hydroxyl)	As a weak acid, its solubility will be pH-dependent, with higher solubility at higher pH values.[6]
Aqueous Solubility	Predicted to be low	This is the primary barrier to oral bioavailability that needs to be overcome with formulation strategies.

3. Which formulation strategies are most promising for enhancing the oral bioavailability of **(+)- Dalbergiphenol**?

Given its predicted low solubility, several strategies can be employed. The choice depends on the desired release profile and manufacturing capabilities.



Formulation Strategy	Principle	Potential Advantages for (+)-Dalbergiphenol
Lipid-Based Formulations (e.g., SEDDS)	The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a micro- or nanoemulsion in the GI tract.[7][8]	Can significantly increase solubility and absorption of lipophilic compounds. Protects the drug from degradation.
Amorphous Solid Dispersions	The crystalline drug is converted into a higher-energy amorphous form, dispersed within a polymer matrix.	Increases the drug's apparent solubility and dissolution rate.
Particle Size Reduction (Nanosuspensions)	The drug's particle size is reduced to the nanometer range, increasing the surface area for dissolution.	Enhances dissolution velocity according to the Noyes-Whitney equation.
Cyclodextrin Complexation	The drug molecule is encapsulated within a cyclodextrin molecule, which has a hydrophilic exterior and a lipophilic interior.	Increases the aqueous solubility of the drug.

Troubleshooting Guides Issue 1: Low and Variable Dissolution Results

Question: My in vitro dissolution testing of a simple **(+)-Dalbergiphenol** powder formulation shows very low and inconsistent release. What could be the cause and how can I fix it?

Answer:

This is a common issue for poorly soluble compounds like **(+)-Dalbergiphenol**. The problem likely stems from its low aqueous solubility and potential for particle agglomeration.

Troubleshooting Steps:



- Verify Sink Conditions: Ensure the volume of the dissolution medium is at least three to five times the volume required to dissolve the entire dose of the drug.[9] If not, the dissolution rate will be limited by saturation.
- · Modify Dissolution Medium:
 - pH Adjustment: Since (+)-Dalbergiphenol is a weak acid, increasing the pH of the medium (e.g., to pH 6.8, simulating intestinal fluid) should increase its solubility.[9]
 - Incorporate Surfactants: Adding a surfactant like sodium lauryl sulfate (SLS) to the dissolution medium can help wet the hydrophobic drug particles and improve solubilization.[10] Start with a low concentration (e.g., 0.5% w/v) and optimize.
- Improve Wettability: Poor wetting of the drug powder can lead to clumping and reduced surface area. Consider micronization of the drug powder before formulation.
- Check for Polymorphism: Different crystalline forms (polymorphs) of a drug can have different solubilities. Ensure you are using a consistent solid form in your experiments.

Issue 2: Physical Instability of Self-Emulsifying Drug Delivery System (SEDDS) Formulation

Question: I've developed a SEDDS for **(+)-Dalbergiphenol**, but it shows phase separation upon storage or precipitates the drug after emulsification. What should I do?

Answer:

The stability of a SEDDS formulation is critical. Phase separation indicates immiscibility of components, while drug precipitation points to supersaturation and subsequent crystallization.

Troubleshooting Steps:

- Re-evaluate Excipient Selection:
 - Solubility Screening: Ensure (+)-Dalbergiphenol has high solubility in the chosen oil, surfactant, and co-solvent.



- Construct Phase Diagrams: A ternary or pseudo-ternary phase diagram is essential to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable nanoemulsion upon dilution with aqueous media.[8]
- Address Drug Precipitation:
 - Increase Drug Loading in the Stable Region: Use the phase diagram to ensure your formulation composition falls well within the stable nanoemulsion region at your target drug concentration.
 - Incorporate a Precipitation Inhibitor: Consider adding a polymer like HPMC or PVP to the formulation. These polymers can help maintain a supersaturated state of the drug after emulsification, preventing it from crashing out of solution.
- Optimize Surfactant/Co-surfactant Ratio: The ratio of surfactant to co-surfactant is crucial for the stability of the emulsion. A higher surfactant concentration generally leads to smaller and more stable droplets, but can have toxicity implications.
- Check for Excipient Incompatibility: Ensure there are no chemical incompatibilities between **(+)-Dalbergiphenol** and the excipients used.

Experimental Protocols

Protocol 1: In Vitro Simulated Gastrointestinal Digestion for Bioaccessibility

This protocol estimates the fraction of **(+)-Dalbergiphenol** that is released from its formulation and is available for absorption.

- 1. Materials:
- Simulated Salivary Fluid (SSF)
- Simulated Gastric Fluid (SGF) with pepsin
- Simulated Intestinal Fluid (SIF) with pancreatin and bile salts
- pH meter, incubator shaker (37°C)



2. Procedure:

- · Oral Phase:
 - Mix the formulated (+)-Dalbergiphenol with SSF.
 - Incubate at 37°C for 2-5 minutes with gentle agitation.[11]
- Gastric Phase:
 - Add the "oral bolus" to SGF containing pepsin.
 - Adjust pH to ~2.0 with HCl.[12][13]
 - Incubate at 37°C for 2 hours with continuous shaking.[13]
- Intestinal Phase:
 - Take an aliquot of the gastric digestate.
 - Add SIF containing pancreatin and bile salts.
 - Adjust pH to ~7.0 with NaHCO3.[12]
 - Incubate at 37°C for 2-3 hours with continuous shaking.[12]
- Sample Analysis:
 - At the end of the intestinal phase, centrifuge the sample.
 - The supernatant (micellar phase) contains the bioaccessible (+)-Dalbergiphenol.
 - Quantify the concentration of (+)-Dalbergiphenol in the supernatant using a validated analytical method (e.g., HPLC).

Protocol 2: Caco-2 Cell Permeability Assay

This assay assesses the potential for intestinal absorption of **(+)-Dalbergiphenol** by measuring its transport across a monolayer of human intestinal cells.



1. Materials:

- Caco-2 cells, cell culture medium, and Transwell® inserts
- Hanks' Balanced Salt Solution (HBSS) buffer
- Lucifer yellow (for monolayer integrity testing)
- Analytical equipment (e.g., LC-MS/MS)

2. Procedure:

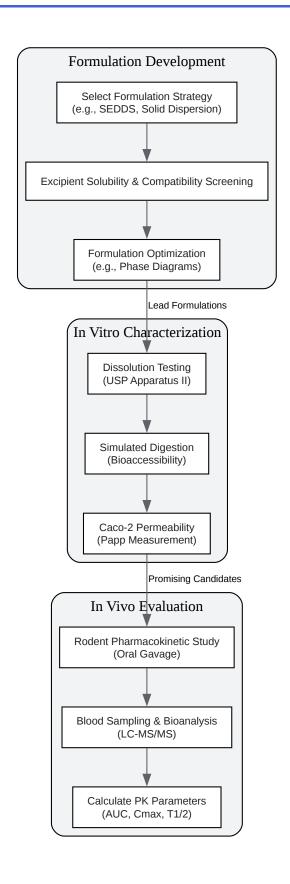
- Cell Seeding and Differentiation:
 - Seed Caco-2 cells onto Transwell® inserts at an appropriate density.
 - Culture the cells for 19-21 days to allow them to differentiate and form a confluent monolayer with tight junctions.[14]
- · Monolayer Integrity Test:
 - Measure the Transepithelial Electrical Resistance (TEER) to ensure tight junction formation.
 - Alternatively, perform a Lucifer yellow rejection assay. A low permeability of Lucifer yellow indicates a healthy monolayer.[15]
- Permeability Assay (Apical to Basolateral):
 - Wash the cell monolayer with pre-warmed HBSS.
 - Add the (+)-Dalbergiphenol solution (in HBSS) to the apical (upper) chamber.
 - Add fresh HBSS to the basolateral (lower) chamber.
 - Incubate at 37°C.
 - Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes).



- Quantify the concentration of **(+)-Dalbergiphenol** in the samples.
- Data Analysis:
 - Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C0 is the initial concentration in the apical chamber.

Visualizations

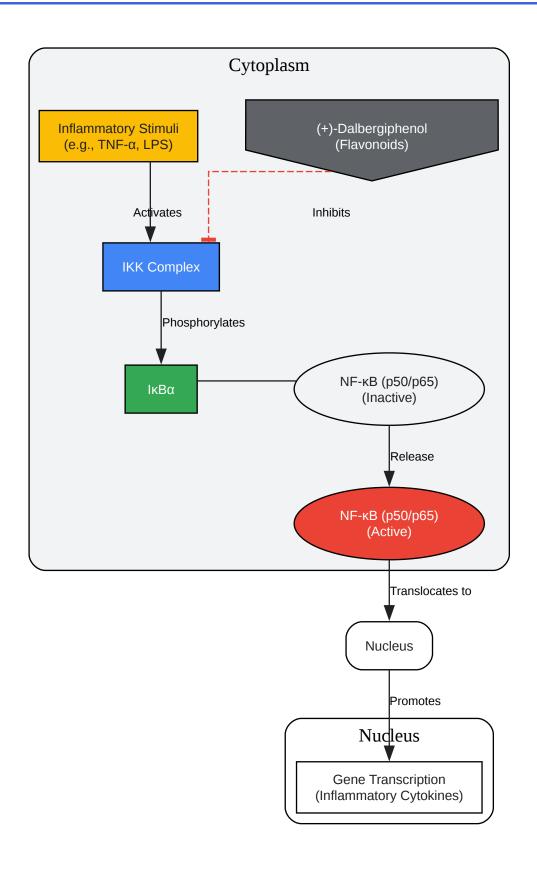




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Caption: Workflow for Oral Dosage Form Development.





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Caption: Putative NF-kB Pathway Modulation.



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